![molecular formula C15H14N6O4S B2398457 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 1428364-49-1](/img/structure/B2398457.png)
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Applications De Recherche Scientifique
Cytochrome P450 Isoforms Inhibition
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is highlighted in research focusing on the inhibition of Cytochrome P450 (CYP) isoforms in human liver microsomes. Selective chemical inhibitors play a critical role in deciphering the involvement of specific CYP isoforms. The chemical structure of such compounds, including those related to pyrazole and pyridazin-3-yl groups, is crucial for predicting potential drug-drug interactions through metabolism-based mechanisms. This underscores the compound's relevance in pharmacokinetics and drug development research (Khojasteh et al., 2011).
Role in Synthesis of Pyrazole Heterocycles
The compound's pyrazole moiety is significant in synthesizing biologically active compounds, making it an important template in medicinal chemistry. Pyrazole derivatives, including those related to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide, exhibit widespread biological activities such as anticancer, analgesic, and anti-inflammatory, among others. This highlights the compound's importance in the synthesis and development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Molecular Docking in Cancer Research
In the context of non-small cell lung carcinoma (NSCLC) drug candidates, the compound's framework is used in molecular docking simulation studies. Such simulations are crucial for identifying potential drug candidates with EGFR inhibitory activity, addressing the high failure rate of current therapies due to resistance. The compound's relevance in this domain illustrates its potential in the discovery and optimization of cancer therapeutics (Hidayat et al., 2022).
Heterocyclic N-oxide in Drug Applications
The compound's derivatives, such as those related to pyrazole and pyridazin-3-yl groups, are used in the synthesis of heterocyclic N-oxide derivatives. These derivatives have numerous applications in organic synthesis, catalysis, and medicinal applications, including anticancer and antibacterial activities. This underscores the compound's multifaceted potential in drug development and organic chemistry (Li et al., 2019).
Propriétés
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c16-26(23,24)12-4-2-11(3-5-12)18-14(22)10-25-15-7-6-13(19-20-15)21-9-1-8-17-21/h1-9H,10H2,(H,18,22)(H2,16,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVMZAJCRDCENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.